EAI001 Exhibits High Potency Against EGFR L858R/T790M Double Mutant
EAI001 demonstrates potent inhibitory activity against the EGFR L858R/T790M double mutant, a common resistance mutation in NSCLC. The compound inhibits this mutant with an IC50 of 24 nM [1]. This value serves as a baseline for its activity and is the foundation for comparisons with more optimized analogs and alternative inhibitor classes.
| Evidence Dimension | In vitro kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | EGFR L858R/T790M mutant enzyme (baseline) |
| Quantified Difference | Not applicable (baseline measurement) |
| Conditions | Recombinant EGFR L858R/T790M kinase assay, 1 mM ATP [2] |
Why This Matters
This potency establishes EAI001 as a viable chemical probe for studying the L858R/T790M mutant and as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent allosteric inhibitors.
- [1] TargetMol. EAI001 Product Datasheet. Available at: https://www.targetmol.cn (Accessed April 15, 2026). View Source
- [2] Yun, C. H., et al. (2016). Allosteric EGFR Inhibitors Overcome Resistance Mutations. Cancer Discovery, 6(6), 1-1. View Source
